3-(6-Methylpyridin-2-yl)isoquinolin-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
66009-87-8 |
|---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(6-methylpyridin-2-yl)isoquinolin-1-amine |
InChI |
InChI=1S/C15H13N3/c1-10-5-4-8-13(17-10)14-9-11-6-2-3-7-12(11)15(16)18-14/h2-9H,1H3,(H2,16,18) |
InChI Key |
XUCWSKLLBMCMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC3=CC=CC=C3C(=N2)N |
Origin of Product |
United States |
Preparation Methods
Urea-Mediated Cyclocondensation
The formation of the isoquinoline backbone has been achieved via urea-mediated cyclocondensation reactions. In a representative procedure, ethyl anthranilate reacts with 3-(6-methylpyridin-2-yl)urea derivatives under thermal conditions (120°C, 20 h) in DMF, yielding 51% of the target compound after recrystallization. The reaction proceeds through intermediate ethyl 2-(3-(6-methylpyridin-2-yl)ureido)benzoate, which undergoes intramolecular cyclization upon heating. Key parameters influencing yield include:
| Parameter | Optimal Range | Yield Impact (%) |
|---|---|---|
| Temperature | 110–130°C | ±15% |
| Solvent Polarity | DMF > DMSO > THF | +74% vs THF |
| Reaction Time | 18–24 h | <5% variation |
Notably, extending the reaction beyond 24 hours promotes decomposition pathways, particularly when electron-withdrawing substituents are present on the pyridine ring.
Acid-Catalyzed Dehydration
Alternative approaches employ Brønsted acids like methanesulfonic acid (MsOH) to facilitate dehydration-cyclization sequences. A 2023 study demonstrated that treating N-(6-methylpyridin-2-yl)benzamide derivatives with MsOH (1.5 equiv) in acetonitrile at 60°C for 3 h produces the isoquinoline core in 47–56% yields. This method avoids high-temperature conditions but requires strict moisture control to prevent hydrolysis of the intermediate nitrilium ions.
Transition Metal-Catalyzed Cross-Coupling Strategies
Suzuki–Miyaura Arylation
Palladium-catalyzed cross-coupling has emerged as the most efficient method for introducing the 6-methylpyridin-2-yl group. Using XPhosPdG2/XPhos as a tandem catalyst system (5 mol%), researchers achieved 83% yield in the coupling of 3-bromoisoquinolin-1-amine with 6-methylpyridin-2-ylboronic acid. Critical optimization data reveal:
Table 2. Catalyst Screening for Suzuki Coupling
| Catalyst System | Ligand | Yield (%) | Dehalogenation Byproduct (%) |
|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | 32 | 41 |
| XPhosPdG2 | XPhos | 83 | <5 |
| PdCl₂(dppf) | dppf | 67 | 22 |
The XPhos ligand system suppresses undesirable debromination through enhanced steric shielding of the palladium center. Microwave irradiation (150 W, 110°C) reduces reaction times from 16 h to 45 minutes while maintaining yields above 75%.
Direct C–H Functionalization
Recent advances in C–H activation enable direct arylation of isoquinolin-1-amine derivatives. A rhodium(III)-catalyzed protocol using [Cp*RhCl₂]₂ (2.5 mol%) and Cu(OAc)₂ (2 equiv) as oxidant achieves 68% yield in dimethylacetamide at 120°C. This method eliminates pre-halogenation steps but requires careful control of directing groups—the amino group at position 1 serves as an effective directing moiety for regioselective C3 functionalization.
Solvent and Additive Effects on Reaction Efficiency
Solvent Polarity Correlations
Systematic solvent screening reveals pronounced polarity effects:
Table 3. Solvent Impact on Condensation Yields
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 83 |
| DCE | 10.4 | 79 |
| Hexafluoroisopropanol | 16.7 | 52 |
| THF | 7.6 | 17 |
Polar aprotic solvents stabilize charged intermediates in the rate-determining cyclization step, with DMF providing optimal balance between solubility and transition-state stabilization.
Halogen Bonding Promoters
The addition of halogen bonding donors (e.g., 1,2-diiodoethane) accelerates Ullmann-type couplings by 3.2-fold through substrate preorganization. In model reactions, 0.5 equiv of C₂H₄I₂ increased yields from 24% to 77% while reducing catalyst loading from 10 mol% to 2.5 mol% Pd.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Adaptation of the Suzuki–Miyaura protocol to continuous flow systems enhances scalability:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-Time Yield | 0.8 g/L·h | 5.2 g/L·h |
| Catalyst Loading | 5 mol% | 1.2 mol% |
| Reaction Volume | 500 mL | 15 mL (per module) |
The reduced hold-up volume in flow systems decreases Pd leaching to <0.5 ppm, meeting pharmaceutical-grade purity standards.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylpyridin-2-yl)isoquinolin-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(6-Methylpyridin-2-yl)isoquinolin-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Mechanism of Action
The mechanism of action of 3-(6-Methylpyridin-2-yl)isoquinolin-1-amine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the 6-methylpyridin-2-yl substituent. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Electronic Effects : The 6-methyl group in the target compound contrasts with electron-withdrawing groups (e.g., chloro, nitro) in analogs like compound 21 and ’s title compound. Methyl may improve solubility or binding interactions in hydrophobic pockets .
Analytical and Pharmacokinetic Insights
Table 2: Analytical Data Comparison
- ADME Predictions : For pyridinylpyrimidines (e.g., compound in ), ADME analysis highlights moderate permeability and metabolic stability . The 6-methylpyridinyl group in the target compound may similarly influence bioavailability.
Biological Activity
3-(6-Methylpyridin-2-yl)isoquinolin-1-amine, a compound with the CAS number 66009-87-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C13H12N2
- Molecular Weight: 196.25 g/mol
The structure of this compound features an isoquinoline core substituted with a 6-methylpyridine moiety, which may influence its biological activity through interactions with various biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive |
| Escherichia coli | 64 | Gram-negative |
| Pseudomonas aeruginosa | 128 | Gram-negative |
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Interaction: It has been observed to bind to various receptors, potentially modifying signaling pathways that lead to tumor growth.
- DNA Interaction: Preliminary studies suggest that it may intercalate into DNA, disrupting replication processes.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Breast Cancer Model: In a murine model, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Bacterial Infection Model: Mice infected with Staphylococcus aureus showed improved survival rates when treated with the compound, highlighting its potential as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
